5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Overview
Description
5-fluoro-2-(1H-pyrazol-4-yl)pyridine is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Tautomerization
The study of 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives, including 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, has shown that these compounds exhibit three types of photoreactions. These include excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), as well as solvent-assisted double-proton transfer. These processes are significant in the context of photochemistry and luminescence, indicating potential applications in fields like photochemical sensing or organic electronics (Vetokhina et al., 2012).
Antibacterial Drug Metabolism
The compound FYL-67, which includes a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, similar in structure to this compound, was studied for its metabolism. The research provided insights into the phase I metabolism of this novel oxazolidinone antibacterial drug, identifying key metabolites and suggesting its mechanism of action against organisms like MRSA. This study contributes to understanding the metabolic pathways of similar compounds in pharmacodynamics and toxicodynamics (Sang et al., 2016).
N-Pyridylation Studies
In research focusing on the preparation of chemical entities derived from 3-alkoxypyrazoles, N-pyridylation using bromopyridines and fluoropyridines, including this compound, was explored. The outcomes of these studies are vital for the development of new chemical libraries and have implications in organic synthesis and drug design (Guillou et al., 2010).
Antitumor and Antimicrobial Activities
Pyrazolo[3,4-b]pyridine derivatives, structurally related to this compound, were synthesized and evaluated for their antibacterial and antifungal activities. Compounds in this study showed significant potential against a variety of bacterial and fungal strains, and some also displayed antitumor activity against liver cell lines, highlighting the potential of these compounds in developing new antimicrobial and anticancer agents (El-Borai et al., 2012).
Fluorinated Pyrazole Motifs in Medicinal Chemistry
A study designed and synthesized novel compounds containing fluorinated pyrazole and pyridyl 1,3,4-oxadiazole motifs, examining their antimicrobial activity and cytotoxicity. The research showed potent antibacterial and antifungal activities, with some compounds specifically effective against methicillin-resistant Staphylococcus aureus (MRSA). The study indicates the significance of fluorine-substituted pyrazoles in developing new antimicrobial agents (Desai et al., 2016).
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is a known target in antipromastigote activity .
Mode of Action
It can be inferred that the compound interacts with its target site, possibly leading to changes in the target’s function .
Biochemical Pathways
Based on the target of action, it can be inferred that the compound may affect pathways related to the function of the lmptr1 pocket .
Result of Action
The compound’s interaction with its target could lead to changes at the molecular and cellular level .
Properties
IUPAC Name |
5-fluoro-2-(1H-pyrazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYNCLTFZSMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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